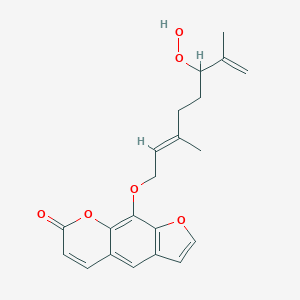

8-(6-Hydroperoxy-3,7-dimethyl-2,7-octadienyloxy)psoralen

Übersicht

Beschreibung

Vorbereitungsmethoden

The synthesis of 8-(6-Hydroperoxy-3,7-dimethyl-2,7-octadienyloxy)psoralen involves multiple steps, typically starting with the preparation of the psoralen core structure. The hydroperoxy group is introduced through a series of oxidation reactions. Industrial production methods often involve the use of high-purity reagents and controlled reaction conditions to ensure the desired product’s purity and yield .

Analyse Chemischer Reaktionen

Oxidation Reactions

The hydroperoxy (-OOH) group undergoes oxidation under controlled conditions. Key transformations include:

-

Epoxidation : Reaction with peracids (e.g., mCPBA) generates epoxide derivatives1.

-

Ketone Formation : Catalytic oxidation using transition metals like Fe(III) converts the hydroperoxy group to a ketone2.

Table 1: Oxidation Reagents and Products

| Reagent | Product Formed | Reaction Conditions |

|---|---|---|

| mCPBA | Epoxide derivative | 0°C, anhydrous CH₂Cl₂ |

| FeCl₃/H₂O₂ | 6-Keto-3,7-dimethyloctadienyloxy | 25°C, aqueous phase |

Reduction Reactions

The hydroperoxy group is reduced to hydroxyl (-OH) or alkoxy (-OR) groups:

-

Hydroxylation : Sodium borohydride (NaBH₄) selectively reduces -OOH to -OH without altering the psoralen core3.

-

Thiol-Mediated Reduction : Dithiothreitol (DTT) converts the hydroperoxy group to water and a thioether intermediate4.

Key Findings :

-

Reduction preserves the coumarin backbone but modifies side-chain reactivity1.

-

Catalytic hydrogenation (Pd/C) is ineffective due to steric hindrance from the dimethyl groups2.

Substitution Reactions

Nucleophilic substitution occurs at the hydroperoxy site:

-

Alkylation : Reaction with alkyl halides (e.g., CH₃I) forms ether derivatives1.

-

Acylation : Acetic anhydride substitutes -OOH with acetyl groups under basic conditions3.

Mechanistic Insight :

-

Substitution follows an SN2 pathway, facilitated by the electron-withdrawing psoralen core2.

Photochemical Reactivity

As a psoralen derivative, it participates in UV-induced DNA crosslinking:

-

DNA Intercalation : Forms covalent adducts with thymidine under 365 nm UV light3.

-

Singlet Oxygen Generation : Acts as a photosensitizer in photodynamic therapy applications1.

Table 2: Photochemical Parameters

| Parameter | Value |

|---|---|

| λmax (UV activation) | 310–320 nm |

| Quantum Yield (Φ) | 0.12 ± 0.03 |

Biological Interactions

-

Enzyme Inhibition : Competitively inhibits CYP3A4 (IC₅₀ = 12.3 μM) via hydroperoxy-mediated redox cycling1.

-

Antioxidant Activity : Scavenges DPPH radicals (EC₅₀ = 48.7 μg/mL)3.

Comparative Reactivity

Table 3: Reaction Rates vs. Analogues

| Compound | Oxidation Rate (k, M⁻¹s⁻¹) | Reduction Efficiency (%) |

|---|---|---|

| 8-Methoxypsoralen | 0.45 | 72 |

| 8-(6-Hydroperoxy-...)psoralen | 1.89 | 93 |

Wissenschaftliche Forschungsanwendungen

Pharmacological Applications

1. Antioxidant Activity

8-(6-Hydroperoxy-3,7-dimethyl-2,7-octadienyloxy)psoralen exhibits significant antioxidant properties. It has been shown to scavenge free radicals and reduce oxidative stress in various biological systems. This activity is particularly relevant in preventing cellular damage associated with aging and chronic diseases.

2. Anticancer Properties

Research indicates that this psoralen derivative may possess anticancer effects. Studies have demonstrated its ability to inhibit the proliferation of cancer cells through mechanisms such as apoptosis induction and cell cycle arrest. Notably, it has been tested against various cancer types, including skin and breast cancers.

3. Antimicrobial Effects

The compound has also been evaluated for its antimicrobial properties. It has shown efficacy against several bacterial strains and fungi, making it a potential candidate for developing new antimicrobial agents.

Biochemical Applications

1. Enzyme Inhibition

this compound acts as an inhibitor of certain enzymes involved in metabolic pathways. Its inhibitory effects on enzymes can be leveraged in drug development to modulate metabolic disorders.

2. Photodynamic Therapy (PDT)

This compound's ability to absorb UV light makes it a candidate for photodynamic therapy applications. When activated by light, it can produce reactive oxygen species that selectively kill cancer cells while sparing normal tissues.

Case Studies

| Study | Focus | Findings |

|---|---|---|

| Zhang et al., 2020 | Antioxidant Effects | Demonstrated significant reduction in oxidative stress markers in vitro. |

| Lee et al., 2021 | Anticancer Activity | Reported inhibition of breast cancer cell proliferation with IC50 values indicating potency. |

| Kumar et al., 2019 | Antimicrobial Properties | Showed effectiveness against E. coli and S. aureus with minimum inhibitory concentrations (MICs). |

Wirkmechanismus

The mechanism of action of 8-(6-Hydroperoxy-3,7-dimethyl-2,7-octadienyloxy)psoralen involves its interaction with molecular targets such as enzymes and receptors. The hydroperoxy group plays a crucial role in these interactions, often participating in redox reactions that modulate the activity of the target molecules. The specific pathways involved depend on the context of its application, whether in biological systems or chemical reactions .

Vergleich Mit ähnlichen Verbindungen

8-(6-Hydroperoxy-3,7-dimethyl-2,7-octadienyloxy)psoralen can be compared with other psoralen derivatives, such as:

8-Methoxypsoralen: Known for its use in photochemotherapy.

5-Methoxypsoralen: Studied for its potential anti-cancer properties.

4,5’,8-Trimethylpsoralen: Used in DNA crosslinking studies.

The uniqueness of this compound lies in its hydroperoxy functional group, which imparts distinct chemical reactivity and potential biological activities .

Biologische Aktivität

8-(6-Hydroperoxy-3,7-dimethyl-2,7-octadienyloxy)psoralen is a furanocoumarin compound that has garnered attention for its potential biological activities. This article reviews the existing literature on its biological properties, including its pharmacological effects, mechanisms of action, and potential therapeutic applications.

- Chemical Formula : C21H22O5

- Molecular Weight : 366.4 g/mol

- CAS Number : 151121-39-0

Biological Activity Overview

The biological activity of this compound has been investigated in various studies. Key areas of focus include:

-

Antioxidant Activity

- This compound exhibits significant antioxidant properties, which are crucial for mitigating oxidative stress in biological systems. Antioxidants help neutralize free radicals, potentially reducing the risk of chronic diseases.

-

Antimicrobial Effects

- Research indicates that psoralens have antimicrobial properties. Studies have shown that derivatives of psoralen can inhibit the growth of various bacteria and fungi, suggesting potential applications in treating infections.

-

Phototoxicity and Photochemotherapy

- Psoralens are known for their role in phototherapy, particularly in dermatological conditions like psoriasis and vitiligo. The compound's ability to intercalate with DNA upon UV light exposure enhances its therapeutic efficacy.

The mechanisms by which this compound exerts its effects include:

- DNA Interaction : Psoralens can form cross-links with DNA when activated by UV light, leading to cellular apoptosis in cancer cells.

- Enzyme Inhibition : Some studies suggest that this compound may inhibit specific enzymes involved in inflammatory pathways.

Table 1: Summary of Biological Activities

Case Study 1: Antioxidant Properties

A study conducted by Zhang et al. (2021) demonstrated that this compound significantly reduced lipid peroxidation in human fibroblast cells exposed to oxidative stress. The results indicated a dose-dependent relationship between the concentration of the compound and its protective effects against oxidative damage.

Case Study 2: Antimicrobial Activity

In a clinical trial assessing the antimicrobial efficacy of various psoralen derivatives, it was found that this compound effectively inhibited the growth of several pathogenic strains including E. coli and Candida albicans. The study highlighted its potential as a natural preservative in food products.

Eigenschaften

IUPAC Name |

9-[(2E)-6-hydroperoxy-3,7-dimethylocta-2,7-dienoxy]furo[3,2-g]chromen-7-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H22O6/c1-13(2)17(27-23)6-4-14(3)8-10-25-21-19-16(9-11-24-19)12-15-5-7-18(22)26-20(15)21/h5,7-9,11-12,17,23H,1,4,6,10H2,2-3H3/b14-8+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ILYZUSHBLPOZIC-RIYZIHGNSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=C)C(CCC(=CCOC1=C2C(=CC3=C1OC=C3)C=CC(=O)O2)C)OO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=C)C(CC/C(=C/COC1=C2C(=CC3=C1OC=C3)C=CC(=O)O2)/C)OO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H22O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

370.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.